
4-bromo-N-(2-chloro-6-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-cloro-6-metilfenil)benzamida es un compuesto orgánico con la fórmula molecular C14H11BrClNO. Este compuesto se caracteriza por la presencia de un átomo de bromo en la posición 4 del anillo de benzamida, un átomo de cloro en la posición 2 y un grupo metilo en la posición 6 del anillo fenilo. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-bromo-N-(2-cloro-6-metilfenil)benzamida típicamente implica la reacción del cloruro de 4-bromobenzoílo con 2-cloro-6-metil anilina. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se agita generalmente a temperatura ambiente durante varias horas para asegurar la conversión completa de los reactivos al producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de 4-bromo-N-(2-cloro-6-metilfenil)benzamida puede ampliarse utilizando vasos de reacción más grandes y optimizando las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-bromo-N-(2-cloro-6-metilfenil)benzamida experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas o tioles.
Reacciones de Oxidación: El compuesto puede ser oxidado para formar los correspondientes sulfóxidos o sulfonas.
Reacciones de Reducción: El grupo nitro puede ser reducido a una amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen hidruro de sodio (NaH) y terc-butóxido de potasio (KOtBu).
Reacciones de Oxidación: Se utilizan reactivos como el ácido m-cloroperbenzoico (mCPBA).
Reacciones de Reducción: Se utilizan catalizadores como paladio sobre carbono (Pd/C).
Principales Productos Formados
Reacciones de Sustitución: Los productos incluyen benzamidas sustituidas.
Reacciones de Oxidación: Los productos incluyen sulfóxidos y sulfonas.
Reacciones de Reducción: Los productos incluyen aminas.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-cloro-6-metilfenil)benzamida se utiliza en diversos campos de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se utiliza en el estudio de la inhibición enzimática y las interacciones proteína-ligando.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-bromo-N-(2-cloro-6-metilfenil)benzamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato. Esta inhibición puede conducir a diversos efectos biológicos, dependiendo de la enzima o el receptor al que se dirija.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-bromo-N-(2-metilfenil)benzamida
- 4-hidroxi-N-(2-metilfenil)benzamida
- 4-bromo-N-(6-metilpiridin-2-il)benzamida
Unicidad
4-bromo-N-(2-cloro-6-metilfenil)benzamida es único debido a la presencia de átomos de bromo y cloro, que confieren reactividad química y actividad biológica distintas en comparación con compuestos similares. La combinación de estos sustituyentes permite interacciones específicas con objetivos moleculares, lo que lo convierte en un compuesto valioso en la investigación científica.
Propiedades
Fórmula molecular |
C14H11BrClNO |
|---|---|
Peso molecular |
324.60 g/mol |
Nombre IUPAC |
4-bromo-N-(2-chloro-6-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11BrClNO/c1-9-3-2-4-12(16)13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,17,18) |
Clave InChI |
VGUDADXHYVRSIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


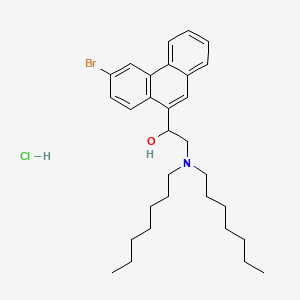
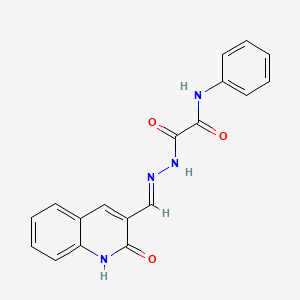
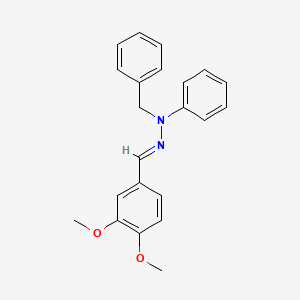


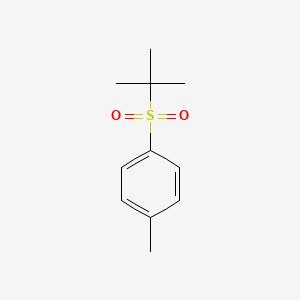
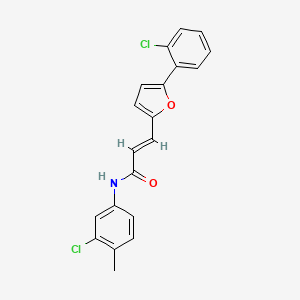
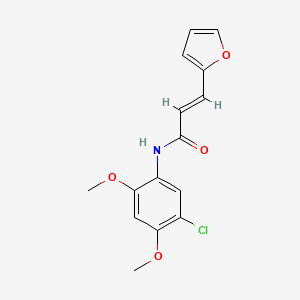
![2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid](/img/structure/B11947140.png)
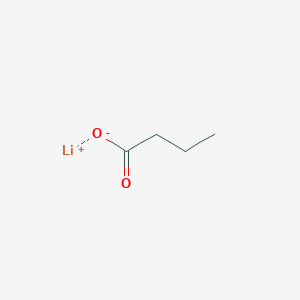
![4-{[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}benzonitrile](/img/structure/B11947144.png)
![5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide](/img/structure/B11947163.png)
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11947165.png)
![Phenyl[2-(phenylsulfonyl)phenyl]methanone](/img/structure/B11947169.png)
